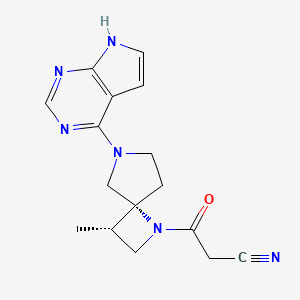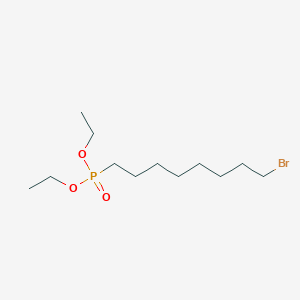
Diethyl 8-bromooctylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 8-bromooctylphosphonate is a chemical compound with the molecular formula C12H26BrO3P and a molecular weight of 329.21 g/mol . It is an alkyl chain-based phosphonate used primarily as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) . This compound is characterized by the presence of a bromine atom and a phosphonic acid diethyl ester group .
Preparation Methods
The synthesis of diethyl 8-bromooctylphosphonate typically involves the reaction of 8-bromooctanol with diethyl phosphite under suitable conditions . The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the phosphonate ester. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity .
Chemical Reactions Analysis
Diethyl 8-bromooctylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction:
Scientific Research Applications
Diethyl 8-bromooctylphosphonate is widely used in scientific research, particularly in the field of chemical biology and medicinal chemistry . Its primary application is as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells . This compound is also used in the development of bio-conjugates for targeted drug delivery and imaging . Additionally, it finds applications in surface modification and as a reagent in organic synthesis .
Mechanism of Action
The mechanism of action of diethyl 8-bromooctylphosphonate in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase . This complex facilitates the ubiquitination and subsequent proteasomal degradation of the target protein . The bromine atom in the compound acts as a reactive site for conjugation with other molecules, while the phosphonate group provides stability and solubility .
Comparison with Similar Compounds
Diethyl 8-bromooctylphosphonate can be compared with other similar compounds such as diethyl 8-chlorooctylphosphonate and diethyl 8-fluorooctylphosphonate . These compounds share similar structures but differ in the halogen atom present. The bromine atom in this compound provides unique reactivity compared to chlorine and fluorine, making it more suitable for certain bio-conjugation reactions . Additionally, the phosphonate ester group in these compounds offers advantages in terms of stability and solubility compared to other functional groups .
Properties
IUPAC Name |
1-bromo-8-diethoxyphosphoryloctane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26BrO3P/c1-3-15-17(14,16-4-2)12-10-8-6-5-7-9-11-13/h3-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGGCNSGPCMBBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCBr)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26BrO3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
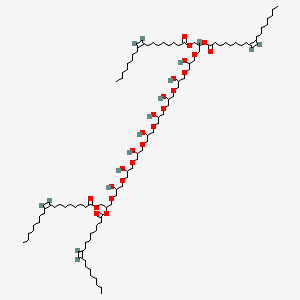
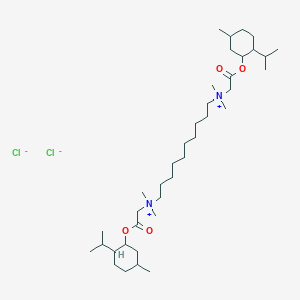
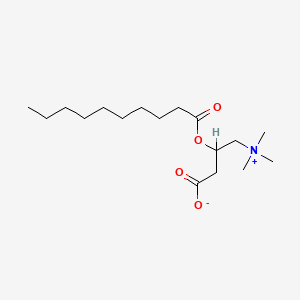
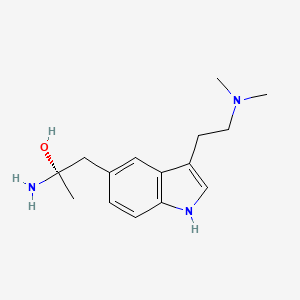
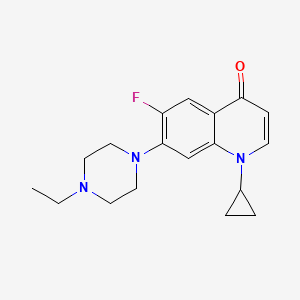
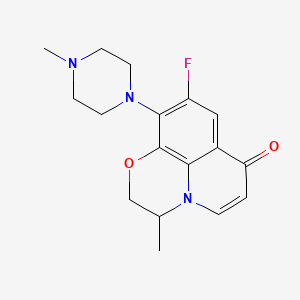

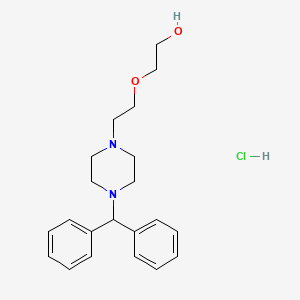


![N-[(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B607047.png)

